Superior Synthetic Yield in Cu-Catalyzed 4-Substituted Piperidine Synthesis via a Stereoselective Pathway
In a direct comparative study of N-protected 4-substituted piperidines, the 2-methyl-4-cyano derivative (this compound) provided a significantly higher yield (90%) in a copper-catalyzed organozinc addition to 1-acylpyridinium salts followed by hydrogen-transfer hydrogenation, compared to a lower yield (78%) observed for the unsubstituted 4-cyanopiperidine analog under identical reaction conditions [1]. This difference in synthetic efficiency is critical for both cost-effective scale-up and the parallel synthesis of diverse compound libraries.
| Evidence Dimension | Synthetic Yield (%) |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | tert-butyl 4-cyanopiperidine-1-carboxylate (78% yield) |
| Quantified Difference | 12 percentage point increase |
| Conditions | CuCN·2LiBr-catalyzed organozinc addition to 1-acylpyridinium salts, room temperature, followed by hydrogen-transfer hydrogenation |
Why This Matters
A 12% absolute increase in yield directly translates to reduced raw material costs, fewer purification steps, and accelerated timelines for producing novel compound libraries in drug discovery.
- [1] G. C. Look, et al. 'Efficient Solution-Phase Parallel Synthesis of 4-Substituted N-Protected Piperidines'. Lund University, 2003. View Source
